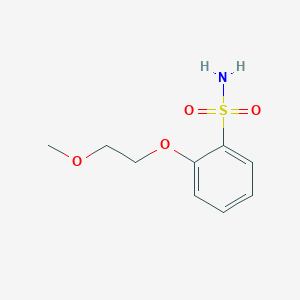

2-(2-Methoxyethoxy)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYMPDRCTPYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547803 | |

| Record name | 2-(2-Methoxyethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82031-33-2 | |

| Record name | 2-(2-Methoxyethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82031-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methoxyethoxy Benzenesulfonamide and Its Analogues

General Synthetic Routes to Benzenesulfonamide (B165840) Scaffolds

The benzenesulfonamide core is a prevalent structural motif in a multitude of biologically active compounds. Its synthesis can be approached through several well-established routes, primarily differing in the choice of starting material and the method of introducing the sulfonamide functionality.

One of the most traditional and widely used methods begins with the corresponding aniline (B41778) derivative. Through a Sandmeyer-type reaction, the amino group is diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the benzenesulfonyl chloride. nih.gov This intermediate is then readily converted to the primary sulfonamide by treatment with ammonia. nih.gov

Alternatively, modern cross-coupling reactions offer a more direct and often milder approach. For instance, aryl halides can be coupled with a sulfonamide source using nickel or palladium catalysts. nih.gov A notable method involves the photosensitized nickel-catalyzed coupling of aryl halides with sulfonamides, which provides a generic route to a broad range of N-aryl and N-heteroaryl sulfonamides. Another powerful strategy is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates the key arylsulfonyl chloride intermediate under mild conditions, demonstrating significant functional group tolerance.

Specific Strategies for Introducing the 2-Methoxyethoxy Moiety

The defining feature of the target compound is the 2-methoxyethoxy group at the ortho position of the benzene (B151609) ring. The introduction of this ether linkage can be achieved either by building the ether functionality onto a pre-formed benzenesulfonamide precursor or by constructing the sulfonamide onto a molecule already containing the ether moiety.

Etherification Reactions in Synthesis

Two classical named reactions are paramount for the formation of the aryl ether bond in this context: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. nih.govresearchgate.net In the context of synthesizing 2-(2-methoxyethoxy)benzenesulfonamide, this would typically involve the deprotonation of 2-hydroxybenzenesulfonamide (B1594855) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an appropriate 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or 2-methoxyethyl tosylate. The reaction is generally favored for primary alkyl halides to avoid competing elimination reactions. chemicalbook.com

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for forming aryl ethers. researchgate.net This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. nih.govnih.gov For the synthesis of the target compound, this could entail the reaction of 2-bromobenzenesulfonamide (B1273658) with 2-methoxyethanol. While traditional Ullmann conditions are often harsh, modern modifications using ligands such as 1,10-phenanthroline (B135089) can facilitate the reaction under milder conditions. nih.gov

Variations in Precursor Selection and Reaction Conditions

The choice of precursors and reaction conditions can significantly impact the efficiency and outcome of the synthesis. For the Williamson ether synthesis, the selection of the base and solvent is critical. Strong bases like sodium hydride (NaH) are effective for deprotonating the phenolic hydroxyl group. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the phenoxide.

A patented process for the preparation of 2-methoxyethoxy-benzenes from corresponding phenols highlights reacting the phenol (B47542) with 2-chloroethyl methyl ether under pressure at temperatures above 95°C, often without a strong polar solvent. google.com This approach can be adapted for the synthesis of this compound starting from 2-hydroxybenzenesulfonamide.

For Ullmann-type reactions, the nature of the aryl halide, the copper source (e.g., CuI, Cu₂O), the ligand, the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent all play crucial roles. The reactivity of aryl halides generally follows the order I > Br > Cl. The use of ligands can significantly lower the reaction temperature and improve yields.

| Etherification Method | Precursors | Typical Reagents and Conditions | Reference |

| Williamson Ether Synthesis | 2-Hydroxybenzenesulfonamide, 2-Methoxyethyl halide/tosylate | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO) | nih.govresearchgate.netchemicalbook.com |

| Ullmann Condensation | 2-Halobenzenesulfonamide, 2-Methoxyethanol | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃), High temperature | nih.govresearchgate.netnih.gov |

| Pressure Reaction | 2-Hydroxybenzenesulfonamide, 2-Chloroethyl methyl ether | Pressure, Temperature > 95°C | google.com |

Advanced Synthetic Techniques for Stereoselective and Enantiopure Derivatives

The development of stereoselective and enantiopure derivatives of sulfonamides is of great interest, particularly in drug discovery, where chirality can profoundly influence pharmacological activity. While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing its chiral analogues.

One common approach to obtaining enantiopure sulfonamides is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation through crystallization. A patent for a related compound, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, describes a resolution process using D-(-)-mandelic acid. google.com

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for both analytical and preparative separation of enantiomers. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of various chiral compounds, including sulfonamides. researchgate.net

Asymmetric synthesis offers a more direct route to enantiopure products. This can involve the use of chiral catalysts or auxiliaries. For instance, rhodium(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been used for the enantioselective synthesis of sulfur-chiral 1,2-benzothiazines from diaryl sulfoximines via C-H activation. nih.gov While not directly applicable to the ether linkage, this demonstrates the potential of transition-metal catalysis in achieving stereoselectivity in sulfonamide-containing scaffolds.

| Technique | Description | Example Application | Reference |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Resolution of a racemic aminopropyl-benzenesulfonamide using D-(-)-mandelic acid. | google.com |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Resolution of racemic sulfonamides on a Crownpak CR (+) column. | researchgate.netnih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Enantioselective synthesis of C-N axially chiral sulfonamides using a chiral Pd-catalyst. | nih.gov |

Purity Assessment and Characterization Methods for Synthesized Compounds

The confirmation of the structure and the assessment of the purity of synthesized this compound and its analogues are critical steps. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound and for monitoring the progress of a reaction. Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

¹H NMR provides information on the number and environment of protons. For this compound, one would expect to see characteristic signals for the aromatic protons, the two methylene (B1212753) groups of the ethoxy chain, the methoxy (B1213986) group, and the protons of the sulfonamide NH₂ group.

¹³C NMR provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. Techniques like Electrospray Ionization (ESI) are commonly used.

| Technique | Purpose | Expected Data for this compound |

| HPLC | Purity assessment | A single major peak with a specific retention time. |

| ¹H NMR | Structural elucidation (protons) | Signals for aromatic protons, -OCH₂CH₂O- protons, -OCH₃ protons, and -SO₂NH₂ protons. |

| ¹³C NMR | Structural elucidation (carbons) | Signals for aromatic carbons, ether carbons, and methoxy carbon. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the molecular formula C₉H₁₃NO₄S (MW: 231.27). |

Medicinal Chemistry of 2 2 Methoxyethoxy Benzenesulfonamide

Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide (B165840) Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity, selectivity, and pharmacokinetic properties. For benzenesulfonamide derivatives, these studies have elucidated the critical roles of the sulfonamide group, the substituents on the benzene (B151609) ring, and the nature of any linking moieties.

Impact of the Sulfonamide Group on Biological Activity

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents. researchgate.netnih.gov Initially recognized for their revolutionary impact as antibacterial agents, the applications of sulfonamides have expanded significantly. researchgate.net They are now vital components in drugs with diverse biological activities, including antiviral, antidiabetic, anti-inflammatory, and anticancer properties. researchgate.netopenaccesspub.org

The biological importance of the sulfonamide moiety often stems from its ability to act as a structural mimic of p-aminobenzoic acid (PABA). This mimicry allows sulfonamide-based drugs to function as competitive inhibitors in the bacterial synthesis of folic acid, a mechanism that underpins their antibacterial effects. nih.govannualreviews.org

Furthermore, in a different capacity, the sulfonamide group serves as a highly effective zinc-binding group (ZBG). nih.gov This characteristic is crucial for the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). researchgate.netnih.gov The deprotonated sulfonamide coordinates with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition. nih.gov This interaction is a key design principle for developing inhibitors for various CA isoforms, some of which are implicated in glaucoma and cancer. researchgate.net The versatility of the sulfonamide group, enabling it to be a key pharmacophore for a multitude of biological targets, underscores its continued importance in drug discovery and development. nanobioletters.comnih.gov

Influence of the 2-Methoxyethoxy Substituent on Pharmacological Profiles

While direct pharmacological data for the 2-(2-methoxyethoxy) substituent on a benzenesulfonamide core is not extensively detailed in the available literature, SAR studies on related alkoxy-substituted derivatives provide valuable insights into its potential influence. The introduction of ether functionalities like the methoxyethoxy group can significantly modulate a molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Studies on related structures have shown that the position and nature of alkoxy substituents are critical for biological activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 3-methoxy group was found to be optimal, and its removal resulted in a complete loss of activity. acs.org Conversely, moving the methoxy (B1213986) group to the 4-position of the benzyl (B1604629) ring led to reduced activity. acs.org In another study on HIV-1 capsid inhibitors, a 4-methoxy (4-CH₃O) substitution on the benzenesulfonamide ring resulted in a 1.7-fold reduction in antiviral activity compared to the unsubstituted parent compound. nih.gov

The methoxyethoxy group [(−OCH₂CH₂OCH₃)] introduces a combination of hydrophilicity and flexibility. This can improve aqueous solubility, a desirable property for drug candidates. The ether linkages are generally more stable metabolically than ester groups and can participate in hydrogen bonding with biological targets. Furthermore, the flexible chain of the methoxyethoxy substituent can allow the molecule to adopt various conformations, potentially enabling a better fit within a binding pocket. In one study, a capped methoxyethoxymethyl (MEM) derivative of a benzenesulfonamide series retained sub-micromolar potency, highlighting that such flexible, oxygen-containing side chains are well-tolerated and can point towards solvent-exposed regions of a target protein. rsc.org This suggests the potential for using such groups, like polyethylene (B3416737) glycol (PEG) based linkers, to improve pharmacokinetic properties without sacrificing potency. rsc.org

Modulations of the Benzene Ring for Enhanced Efficacy and Selectivity

Modifying the substitution pattern on the benzene ring of benzenesulfonamide is a key strategy for optimizing potency and selectivity. Research has demonstrated that the type, position, and electronic nature of substituents profoundly influence biological activity.

In the development of TRPV4 inhibitors, analogues of the benzenesulfonamide-containing compound RN-9893 were synthesized. nih.gov Notably, compounds 1b (with a specific substitution pattern not fully detailed in the abstract) and 1f showed a 2.9 to 4.5-fold increase in inhibitory potency compared to the parent compound. nih.gov

Studies on 12-lipoxygenase inhibitors revealed intricate SAR for the benzyl portion of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. While the 2-OH and 3-OMe groups were found to be critical for activity, other modifications had varied effects. acs.org Halogen substitutions were tolerated, with a 4-bromo derivative (22 ) showing a two-fold improvement in activity. acs.org In contrast, methyl, amino, or nitro groups at the 3-position resulted in a significant loss of potency. acs.org

In a series of benzenesulfonamide derivatives designed as HIV-1 capsid inhibitors, substitutions on the benzene ring led to a range of activities. nih.gov The data, summarized in the table below, shows that the position of a substituent is critical. For example, a nitro group at the 4-position (6l ) abolished activity, whereas moving it to the 2-position (6m ) or 3-position (6n ) restored activity. nih.gov In a more potent series of analogues, a 4-amino group (11l ) yielded the most active compound, nearly six times more potent than the lead compound PF-74. nih.gov

| Compound | Substituent | Position | EC₅₀ (µM) | Fold Change vs. Unsubstituted (6a) |

|---|---|---|---|---|

| 6a | -H | - | 6.23 | - |

| 6b | -F | 4 | 6.81 | 0.91x |

| 6c | -Cl | 4 | 9.88 | 0.63x (Reduced) |

| 6d | -Br | 4 | 8.21 | 0.76x (Reduced) |

| 6f | -OCH₃ | 4 | 10.36 | 0.60x (Reduced) |

| 6g | -CH₃ | 4 | 6.26 | ~1x |

| 6l | -NO₂ | 4 | >37.98 | Loss of Activity |

| 6m | -NO₂ | 2 | 8.74 | 0.71x (Reduced) |

| 6n | -NO₂ | 3 | 8.93 | 0.70x (Reduced) |

| 6o | -NH₂ | 4 | 6.65 | 0.94x |

These findings collectively demonstrate that systematic modification of the benzene ring is a powerful tool for fine-tuning the pharmacological profile of benzenesulfonamide derivatives.

Exploration of Linker Chemistry and Peripheral Substituents

In many benzenesulfonamide-based drugs, the core scaffold is connected to other chemical moieties via a linker. The chemistry of these linkers and the nature of the peripheral substituents (the "tail") are critical for modulating target affinity, selectivity, and pharmacokinetic properties. nih.gov This "tail approach" is a widely used strategy to engage less conserved regions of a target's binding site, thereby achieving isoform selectivity, particularly for enzymes like carbonic anhydrases. nih.gov

The design of linkers can vary significantly in terms of rigidity, length, and functionality:

Rigid vs. Flexible Linkers: In the development of carbonic anhydrase inhibitors, a rigid 1,2,3-triazole scaffold was used as a linker to optimize the orientation of a peripheral tail toward different regions of the active site. nih.gov In contrast, flexible linkers, such as those based on polyethylene glycol (PEG), have been proposed to improve properties like solubility. rsc.org

Cyclic Linkers: To explore different conformational spaces, a cyclic urea (B33335) (imidazolidin-2-one) has been incorporated as a linker in benzenesulfonamide derivatives. nih.gov This provides a more defined spatial arrangement between the sulfonamide ZBG and the peripheral tail compared to a more flexible, acyclic urea linker. nih.gov

Cleavable vs. Non-Cleavable Linkers: In the context of antibody-drug conjugates (ADCs), the linker's role is to connect a potent cytotoxic payload to an antibody. researchgate.net Linkers can be designed to be stable in circulation but cleavable inside the target cell (e.g., by enzymes like cathepsins or in the reducing environment of the cell), releasing the active drug. researchgate.netyoutube.com Non-cleavable linkers result in the drug being released only after the entire ADC is degraded in the lysosome. youtube.com

The peripheral substituents themselves are diverse. In a series of antileishmanial benzenesulfonamides, a wide variety of substituents at the 5-position were tolerated, including nitriles, amides, and sulfones, suggesting this position points towards the solvent and can be modified to improve properties like metabolic stability. rsc.org

Design Principles for Developing Derivatives and Analogues

The development of new benzenesulfonamide derivatives is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and drug-like properties. These strategies often involve computational approaches like Quantitative Structure-Activity Relationship (QSAR) to predict the activity of novel structures before synthesis. nanobioletters.com

Bioisosteric Replacements

Bioisosterism is a cornerstone strategy in drug design where one atom or group of atoms in a lead compound is replaced by another with similar physical or chemical properties to create a new compound with similar or improved biological activity. acs.orgresearchgate.net This approach is frequently used to enhance potency, fine-tune selectivity, improve metabolic stability, reduce toxicity, or circumvent existing patents. researchgate.net

In the context of benzenesulfonamide derivatives, bioisosteric replacements can be applied to various parts of the molecule:

Replacements for the Benzene Ring: The aromatic benzene ring can be replaced with other cyclic structures to alter properties like lipophilicity and metabolic profile. Known bioisosteres for the phenyl group include heterocyclic rings like thiophene (B33073). acs.org More recently, saturated and strained ring systems have been validated as benzene bioisosteres, such as bicyclo[1.1.1]pentane and 2-oxabicyclo[2.2.2]octane, which can improve water solubility and metabolic stability. enamine.net

Replacements for Functional Groups: Other functional groups on the molecule are also common targets for bioisosteric replacement. For example, a carboxylic acid group, which is often associated with poor cell penetration, can be replaced with bioisosteres like a tetrazole or an acylsulfonamide. rsc.orgresearchgate.net In the development of 12-lipoxygenase inhibitors, a thiazole (B1198619) ring was replaced with a thiophene, which improved potency over 10-fold, while a phenyl group also served as a potent thiophene bioisostere. acs.org

Classical vs. Non-Classical Bioisosteres: The replacements can be "classical," involving atoms or groups with the same valency (e.g., -F for -OH), or "non-classical," where groups have different numbers of atoms but maintain similar steric and electronic properties (e.g., replacing a carbonyl group with a sulfone).

Fragment-Based Drug Design Approaches

No information is available in the searched scientific literature regarding the use of 2-(2-Methoxyethoxy)benzenesulfonamide in fragment-based drug design.

Structure-Based Drug Design Considerations

No information is available in the searched scientific literature regarding structure-based drug design considerations for This compound .

Based on a comprehensive review of available scientific literature and chemical databases, there is no specific research data for the compound This compound corresponding to the detailed biological and pharmacological outline requested.

Searches conducted using the chemical name and its CAS Number (82031-33-2) did not yield any peer-reviewed studies detailing its effects on biological targets. The available information is limited to its identification and sale by chemical suppliers sigmaaldrich.combldpharm.comsigmaaldrich.comsinfoochem.com.

Consequently, it is not possible to provide scientifically accurate and specific content for the following sections as they pertain solely to this compound:

Biological and Pharmacological Investigations of 2 2 Methoxyethoxy Benzenesulfonamide

In Vivo Pharmacological Evaluation

Efficacy Studies in Relevant Animal Models

While the broader class of benzenesulfonamides is known to exhibit a wide range of biological activities, no specific data points, such as inhibition constants (Kᵢ), IC₅₀ values, receptor binding affinities, or results from in vivo studies, are published for 2-(2-Methoxyethoxy)benzenesulfonamide itself. Information available for structurally related compounds, such as Glymidine nih.gov, cannot be attributed to the subject compound without direct scientific evidence.

Therefore, an article that strictly adheres to the provided outline and focuses exclusively on this compound cannot be generated at this time due to the absence of the necessary research findings.

Biomarker Analysis and Pharmacodynamics

The pharmacodynamic profile of this compound is primarily characterized by its selective antagonism of alpha-1A and alpha-1D adrenergic receptors. These receptors are prevalent in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck. By blocking these receptors, the compound induces relaxation of these smooth muscles. This mechanism of action leads to an improvement in urinary flow and a reduction in the symptoms associated with benign prostatic hyperplasia (BPH).

Approximately 70% of the alpha-1 receptors in the human prostate are of the alpha-1A subtype, which underscores the targeted nature of the compound's action. The selectivity for alpha-1A and alpha-1D receptors over alpha-1B receptors, which are more common in blood vessels, results in a lower incidence of cardiovascular side effects like orthostatic hypotension compared to non-selective alpha-blockers.

Biomarkers for the clinical efficacy of this compound include improvements in the maximal urine flow rate (Qmax) and reductions in symptom scores for patients with lower urinary tract symptoms (LUTS). Clinical studies have demonstrated statistically significant increases in Qmax and improved symptom scores in patients treated with the compound compared to placebo.

Metabolic Pathways and Biotransformation Studies

This compound undergoes extensive metabolism, primarily in the liver. Less than 10% of an administered dose is excreted unchanged in the urine. The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The metabolic processes are primarily Phase I reactions, followed by extensive Phase II conjugation.

Identification of Metabolites

In vitro and in vivo studies have identified several metabolites of this compound. Following oral administration, the major metabolites identified in urine include the O-deethylated metabolite (M-1), the o-ethoxyphenoxy acetic acid derivative (AM-1), and the m-hydroxylated metabolite (M-3). Another identified metabolite is the O-demethylated form (M-4).

Studies using radiolabeled this compound have quantified the excretion of these metabolites. After a single oral dose, M-1 was the most abundant metabolite, accounting for 15.7% of the dose, followed by AM-1 at 7.5% and M-3 at 6.4%. The metabolites undergo significant conjugation with glucuronide or sulfate (B86663) before being excreted.

Table 1: Major Metabolites of this compound

| Metabolite ID | Chemical Name/Description | Percentage of Dose Excreted in Urine |

|---|---|---|

| M-1 | O-deethylated metabolite | 15.7% |

| AM-1 | o-ethoxyphenoxy acetic acid | 7.5% |

| M-3 | m-hydroxylated metabolite | 6.4% |

| M-4 | O-demethylated metabolite | - |

| M-1-Sul | Sulphate of the O-deethylated metabolite | 15.7% |

Data sourced from studies on Tamsulosin.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)

The metabolism of this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP3A4 and CYP2D6 are the major isoforms responsible for its biotransformation.

Inhibition of these enzymes can lead to increased plasma concentrations of this compound. For instance, co-administration with strong inhibitors of CYP3A4, such as ketoconazole, has been shown to significantly increase the maximum plasma concentration (Cmax) and area under the curve (AUC) of the compound. Similarly, caution is advised when co-administered with strong inhibitors of CYP2D6.

Table 2: Cytochrome P450 Enzymes and their Role in the Metabolism of this compound

| Enzyme | Metabolite(s) Formed | Role in Metabolism |

|---|---|---|

| CYP3A4 | M-1, AM-1 | Major |

| CYP2D6 | M-3, M-4 | Major |

| Other CYP Isoenzymes | - | Minor |

Data sourced from studies on Tamsulosin.

Impact of Metabolism on Activity and Toxicity

The extensive metabolism of this compound results in the formation of metabolites that are generally considered to have low abundance and are less active than the parent compound. The primary pharmacological activity is attributed to the unchanged drug molecule.

The metabolic pathways, particularly the involvement of CYP2D6 and CYP3A4, are significant in the context of pharmacogenetics. Individuals who are poor metabolizers via CYP2D6 may have altered pharmacokinetics of the drug. The FDA label for Tamsulosin recommends caution for CYP2D6 poor metabolizers, especially when they are also taking strong CYP3A4 inhibitors.

The biotransformation process is designed to convert the lipophilic parent drug into more polar, water-soluble metabolites that can be readily excreted from the body, primarily through the kidneys. This metabolic clearance is a crucial detoxification pathway, minimizing the potential for accumulation and associated toxicities.

Computational Approaches in the Study of 2 2 Methoxyethoxy Benzenesulfonamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of inhibitors like benzenesulfonamide (B165840) derivatives within the active site of their target enzymes.

Ligand-Protein Interaction Analysis

Docking simulations elucidate the specific molecular interactions that stabilize the ligand-protein complex. For benzenesulfonamide inhibitors targeting carbonic anhydrases, the sulfonamide moiety (–SO₂NH₂) is known to coordinate with the zinc ion present in the enzyme's active site. Beyond this key interaction, docking studies reveal other critical contacts.

Research on various benzenesulfonamide derivatives shows that their aromatic rings and tail modifications form a network of hydrogen bonds and hydrophobic interactions with amino acid residues. worldscientific.com For instance, in studies of similar sulfonamides binding to human carbonic anhydrase II (hCA II), interactions with residues such as Gln92, His94, Val121, Leu198, and Thr200 are commonly observed. nih.gov The terminal groups of the inhibitor can form hydrogen bonds, sometimes mediated by conserved water molecules, with residues like Pro202. nih.gov These detailed interaction maps are fundamental for explaining the inhibitor's potency and selectivity.

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Benzenesulfonamides | hCA I | Zn²⁺, His94, His96, His119, Thr199, Thr200 | Coordination, H-Bond, Hydrophobic | mdpi.com |

| Triazole Benzenesulfonamides | hCA IX | Zn²⁺, Thr200, His94, Gln92, Pro202 | Coordination, H-Bond, Water Bridge | nih.gov |

| N-(6-Indazolyl) benzenesulfonamides | Anticancer Targets | Not Specified | H-Bond, Electrostatic, Hydrophobic | worldscientific.com |

Binding Affinity Prediction and Scoring Functions

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target protein. Docking algorithms use scoring functions to calculate a score that approximates the binding free energy. A lower score typically indicates a more favorable binding pose and higher predicted affinity. These scores are valuable for virtual screening campaigns, where large libraries of compounds are computationally docked to a target to identify potential hits.

While effective for ranking, the correlation between docking scores and experimentally measured affinities (like Kᵢ or IC₅₀ values) can be variable. indexcopernicus.com Therefore, results from docking are often considered qualitative or semi-quantitative and are frequently followed by more rigorous computational methods, such as binding free energy calculations, or experimental validation. indexcopernicus.com For example, a series of benzylaminoethylureido-tailed benzenesulfonamides showed experimental Kᵢ values against hCA II in the nanomolar range (2.8 nM to 564.9 nM), and docking studies helped rationalize the structural basis for this high potency. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For ligand-protein complexes, MD simulations are used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the protein. worldscientific.comresearchgate.net

Conformational Stability and Flexibility Analysis

After a ligand is docked into a protein's active site, an MD simulation can be run to determine if the binding pose is stable. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A low and stable RMSD value for the ligand suggests that it remains securely in its binding pocket. worldscientific.comnih.gov

Furthermore, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding. Analysis of root-mean-square fluctuation (RMSF) can show which residues become more or less mobile, providing insights into the dynamic effects of inhibitor binding. Studies on benzenesulfonamide derivatives have used MD simulations to confirm the sustained stability of the molecules in the active site, providing additional evidence to support docking results. researchgate.net

Characterization of Binding Events and Water Dynamics

MD simulations excel at capturing the role of solvent, particularly water molecules, in the binding process. In many enzyme active sites, including that of carbonic anhydrase, water molecules act as crucial bridges, mediating hydrogen bond interactions between the inhibitor and the protein. MD simulations can track the position and dynamics of these water molecules. For example, simulations of triazole benzene (B151609) sulfonamide derivatives in the hCA IX active site revealed stable water-bridged interactions with residues like Pro202, which were maintained for a significant portion of the simulation time. nih.gov This level of detail is often difficult to obtain from static docking poses alone and is critical for a complete understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that correlate with potency, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more effective molecules.

For benzenesulfonamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netnih.gov These methods build a model by aligning a set of molecules with known activities and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. The resulting contour maps highlight regions where modifying the molecule is likely to increase or decrease its activity.

A 3D-QSAR study on a series of benzenesulfonamide analogues as CA II inhibitors yielded statistically robust models with good predictive power (CoMFA: q² = 0.538, r² = 0.974; CoMSIA: q² = 0.527, r² = 0.971). nih.gov The statistical parameters q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) indicate the model's internal stability and predictive ability. Such models provide invaluable guidance for optimizing lead compounds.

| QSAR Method | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Prediction) | Source |

|---|---|---|---|---|---|

| CoMFA | Hepatitis B Capsid | 0.623 | 0.946 | 0.961 | researchgate.net |

| CoMSIA | Hepatitis B Capsid | 0.668 | 0.983 | 0.961 | researchgate.net |

| CoMFA | Carbonic Anhydrase II | 0.538 | 0.974 | 0.565 | nih.gov |

| CoMSIA | Carbonic Anhydrase II | 0.527 | 0.971 | 0.502 | nih.gov |

Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. uniroma1.it QSAR models are mathematical representations that correlate the structural or physicochemical properties of a compound with its biological activity. mdpi.com For a molecule like 2-(2-Methoxyethoxy)benzenesulfonamide, QSAR can be employed to predict its efficacy against various biological targets. Sulfonamides are known to exhibit a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory effects, often by inhibiting specific enzymes like carbonic anhydrases or dihydrofolate synthase. nih.govnih.gov

The development of a predictive QSAR model for this compound would involve compiling a dataset of structurally similar sulfonamide derivatives with known biological activities against a specific target. ufv.br By analyzing the common structural motifs and variance, the model could then forecast the potential activity of this compound. This approach helps in prioritizing compounds for synthesis and screening, saving significant time and resources. nih.gov The goal is to establish a statistically significant relationship that can guide the design of new, more potent analogs. uniroma1.it

Descriptor Selection and Statistical Validation

The robustness of any QSAR model is fundamentally dependent on two key aspects: the appropriate selection of molecular descriptors and rigorous statistical validation. nih.govnih.gov

Descriptor Selection: Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. nih.gov They can be categorized into several classes:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Describing the connectivity of atoms, such as branching indices.

Geometrical (3D): Related to the three-dimensional structure, including molecular surface area and volume.

Quantum-Chemical: Derived from quantum mechanics calculations, such as HOMO-LUMO energies and dipole moments. researchgate.net

Physicochemical: Properties like lipophilicity (LogP) and polar surface area (PSA).

For this compound, a combination of these descriptors would be calculated to capture the features responsible for its biological activity. nih.gov Feature selection algorithms are then used to identify the most relevant descriptors, preventing model overfitting and improving its predictive power. nih.gov

Statistical Validation: Once a model is built, it must be thoroughly validated to ensure its predictions are reliable and not due to chance correlation. Validation is performed both internally and externally. uniroma1.itnih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one data point omitted and then used to predict that point. mdpi.com

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. uniroma1.it

Key statistical parameters are used to assess the model's quality. ufv.brresearchgate.net A robust and predictive QSAR model typically exhibits strong statistical metrics. ufv.brresearchgate.net

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive power of the model via internal validation. | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive power on an external test set. | > 0.5 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used when the three-dimensional structure of the biological target is unknown but a set of active ligands is available. psu.edu A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

For this compound, a pharmacophore model could be generated based on a set of known active sulfonamides. The key chemical features would be identified, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.govnih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process rapidly identifies novel molecules from vast libraries that match the pharmacophore and are therefore likely to be active. mdpi.com This approach is significantly faster and more cost-effective than high-throughput screening (HTS) of millions of compounds. nih.gov The hits from the virtual screen can then be prioritized for further computational analysis, such as molecular docking, or for direct experimental testing. frontiersin.org

| Pharmacophoric Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., sulfonyl oxygens). |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., sulfonamide N-H). |

| Aromatic Ring | AR | A planar, cyclic, conjugated system (e.g., the benzene ring). |

| Hydrophobic Feature | HY | A non-polar group that can engage in hydrophobic interactions (e.g., ethyl group). |

| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. |

In Silico ADMET Prediction and Analysis

A significant cause of failure in drug development is poor pharmacokinetic properties (ADMET). researchgate.net In silico ADMET prediction allows for the early assessment of a compound's likely behavior in the body, helping to identify potential liabilities before significant resources are invested. nih.gov Various computational models and software can predict these properties for a molecule like this compound based on its structure. researchgate.netnih.gov

Absorption and Distribution Profiling

Absorption: This refers to how a drug enters the bloodstream. Key parameters predicted in silico include human intestinal absorption (HIA) and permeability across cell membranes, such as Caco-2 cell permeability. nih.gov Models also predict whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and limit absorption. nih.gov

Distribution: This describes how a drug spreads throughout the body's tissues and fluids. Important predicted properties include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. nih.gov High PPB can limit the amount of free drug available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system but undesirable for others.

Below is a table of hypothetical predicted ADME properties for this compound.

| ADME Property | Predicted Value/Class | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Compound is likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Compound shows moderate ability to cross intestinal epithelial cells. |

| Blood-Brain Barrier (BBB) Permeation | Low | Compound is unlikely to cross into the brain. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Absorption is not likely to be limited by P-gp efflux. |

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound may bind to plasma proteins. |

Excretion and Toxicity Predictions

Excretion: Computational models can predict the primary routes of elimination for a compound, such as renal (kidney) or hepatic (liver) clearance. This involves predicting interactions with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. Models can forecast which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.

Toxicity: In silico toxicology is a rapidly growing field aiming to predict various forms of toxicity, reducing the need for animal testing. nih.govresearchgate.net For this compound, models can predict endpoints such as:

Mutagenicity (Ames test): Predicts the likelihood of the compound causing DNA mutations. frontiersin.org

Carcinogenicity: Assesses the long-term risk of causing cancer. frontiersin.org

Hepatotoxicity: Predicts the potential for liver damage.

Cardiotoxicity (hERG inhibition): Predicts the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmias.

Organ Toxicity: Can include predictions for nephrotoxicity (kidney) or other organ-specific toxic effects. nih.gov

| Toxicity Endpoint | Predicted Risk | Implication |

|---|---|---|

| Ames Mutagenicity | Non-mutagen | Low risk of causing genetic mutations. |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer based on structural alerts. |

| hERG Inhibition | Low Risk | Unlikely to cause drug-induced cardiac arrhythmias. |

| Hepatotoxicity | Low Risk | Low probability of causing liver injury. |

| Skin Sensitization | Inactive | Unlikely to cause an allergic skin reaction. |

Future Directions and Emerging Research Avenues

Exploration of Multi-Target Ligands and Polypharmacology

The concept of "designed polypharmacology," or the intentional design of single molecules that can modulate multiple targets, is a promising strategy for treating complex, multifactorial diseases. nih.gov For a compound like 2-(2-Methoxyethoxy)benzenesulfonamide, future research could focus on designing derivatives that act as multi-target ligands. This approach can lead to enhanced therapeutic efficacy through synergistic effects on different biological pathways. nih.gov

Generative deep learning models, specifically chemical language models (CLM), have shown success in designing dual-target ligands by fusing the necessary pharmacophore elements of two distinct targets into a single molecule. nih.gov Such an approach could be applied to the benzenesulfonamide (B165840) scaffold to explore dual inhibition of targets relevant to diseases like cancer or inflammatory disorders. For instance, research on related benzenesulfonamide derivatives has identified potent and selective inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammation, platelet aggregation, and diabetes. nih.gov By integrating a second pharmacophore, it may be possible to create a dual-action agent that simultaneously targets 12-lipoxygenase and another key protein, such as a cyclooxygenase (COX) enzyme.

Development of Prodrug Strategies

Prodrugs are inactive precursors that are converted into the active drug form within the body. This strategy can be employed to improve a drug's pharmacokinetic properties, reduce toxicity, and enhance site-specific delivery. For the benzenesulfonamide class of compounds, prodrug strategies are an active area of investigation. nih.gov

One innovative approach is the development of a "double prodrug" system designed for colon-specific delivery. nih.gov This strategy involves modifying a benzenesulfonamide inhibitor (like celecoxib) so that it is first activated by azoreductases—enzymes prevalent in the colon's microbial environment—and subsequently releases the active drug through a rapid intramolecular cyclization reaction. nih.gov Such a system is highly stable in the upper gastrointestinal tract but is specifically activated in the colon, making it a promising approach for treating conditions like colonic neoplasms. nih.gov Adapting this double prodrug design for this compound could enable its targeted application in colon-related diseases.

The expansion of prodrug synthesis methodologies allows for a greater variety of stable linkers beyond simple esters, which can be prone to non-specific cleavage. nih.gov This involves planning the prodrug strategy early in the synthesis sequence to allow for more complex and stable connections between the drug and the releasing group. nih.gov

Nanotechnology and Targeted Delivery Systems

Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility, low bioavailability, and off-target side effects. nih.govmdpi.com By encapsulating therapeutic agents within nanoscale carriers, it is possible to improve their stability, control their release, and target them to specific tissues or cells. mdpi.com

For this compound, a particularly relevant avenue is the use of smart polymer hydrogels. A polymer that is structurally very similar, poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA), is known to form hydrogels that respond to changes in temperature or pH. google.com This property could be harnessed to create a delivery system for this compound that releases the drug in response to specific physiological cues, such as the acidic microenvironment of a tumor.

Nanoparticle-based systems can be designed for either passive or active targeting. nih.govmdpi.com

Passive Targeting: Relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to leaky vasculature.

Active Targeting: Involves attaching specific ligands (e.g., antibodies, peptides) to the nanoparticle surface to direct them to receptors overexpressed on target cells. nih.govmdpi.com For example, chlorotoxin, a peptide that binds to glioma cells, has been incorporated into nanoparticle systems to enhance drug delivery to brain tumors. google.com

These nanotechnology platforms could significantly enhance the therapeutic index of this compound by concentrating its action at the site of disease while minimizing exposure to healthy tissues. frontiersin.org

Clinical Translation and Translational Research Perspectives

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. For this compound, the path to clinical translation involves a series of preclinical studies to establish its potential efficacy and safety. Key research findings that support this transition include favorable ADME (absorption, distribution, metabolism, and excretion) properties and demonstrated activity in cellular models of human disease. nih.gov

For instance, studies on similar benzenesulfonamide-based compounds have shown potent inhibition of enzymes in human platelets and β-cells, providing a strong rationale for further investigation. nih.gov The successful clinical translation of nanomaterials, such as the FDA approval of siRNA-based drugs like Patisiran and Givosiran, highlights the viability of advanced delivery systems in modern medicine. nih.gov Future research on this compound should focus on generating robust preclinical data packages, including in vivo efficacy in animal models and preliminary toxicology, to justify its advancement into Phase I clinical trials.

Addressing Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of many diseases, including bacterial infections and cancer. The sulfonamide class of drugs has historically faced challenges with widespread resistance. nih.gov Resistance to sulfonamides typically arises from two primary mechanisms:

Target Enzyme Modification: Mutations in the gene (folP) that encodes the target enzyme, dihydropteroate (B1496061) synthase (DHPS), can reduce the drug's binding affinity without compromising the enzyme's natural function. nih.gov

Horizontal Gene Transfer: Bacteria can acquire foreign resistance genes, such as sul1 and sul2, which code for highly resistant variants of the DHPS enzyme. nih.gov

Other mechanisms can include the metabolic alteration of the drug or the overproduction of the natural substrate, p-aminobenzoic acid, which competes with the sulfonamide drug. nih.gov

Future research on this compound must anticipate and address these potential resistance mechanisms. Strategies could include designing derivatives that can bind to mutated forms of the target enzyme or co-administering the drug with an agent that inhibits resistance pathways. In cancer therapy, resistance can emerge through the upregulation of alternative anti-apoptotic proteins like MCL-1 and BCL-XL, which can substitute for the function of the drug's primary target. frontiersin.org Understanding these bypass pathways is crucial for developing combination therapies that can prevent or overcome resistance. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Key applications of AI/ML in the context of this compound include:

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. jnj.comnewswise.com | Design of new derivatives with enhanced potency, selectivity, or improved ADME profiles. |

| Target Identification | AI algorithms analyze large biological datasets (e.g., genomics, proteomics) to identify and validate new drug targets. | Discovery of novel therapeutic targets for which this compound or its derivatives may be effective. |

| Multi-Parameter Optimization | Reinforcement learning and other techniques are used to simultaneously optimize multiple properties of a drug candidate (e.g., potency, solubility, toxicity). nih.gov | Efficiently refine lead compounds to achieve a balanced profile suitable for clinical development. |

| Property Prediction | ML models are trained to predict the biological activity, physical properties, and potential toxicity of molecules before they are synthesized. youtube.com | Prioritize the synthesis of the most promising compounds, saving time and resources. |

Q & A

Q. Q1: What are the standard synthetic routes for 2-(2-Methoxyethoxy)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

A: The synthesis typically involves multi-step reactions starting with 2-fluorobenzenesulfonyl chloride or analogous precursors. Key steps include nucleophilic substitution to introduce methoxyethoxy groups and subsequent sulfonamide formation. Critical parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–5°C to prevent side reactions .

- Base selection : Triethylamine or NaHCO₃ neutralizes HCl byproducts during sulfonamide formation .

Yield optimization often involves column chromatography or recrystallization for purity >95% .

Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic methods?

A: A combination of techniques is required:

- NMR : ¹H NMR confirms methoxyethoxy (–OCH₂CH₂O–) protons at δ 3.3–3.7 ppm and sulfonamide (–SO₂NH₂) resonance near δ 7.5 ppm. ¹³C NMR identifies the benzene ring carbons and ether linkages .

- IR : Strong peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ ions matching the molecular formula (C₉H₁₂NO₄S) .

Advanced Research Questions

Q. Q3: What strategies address contradictions in reported biological activities of this compound derivatives across studies?

A: Discrepancies often arise from:

- Structural variations : Minor substituent changes (e.g., replacing methoxyethoxy with ethoxyethoxy) alter enzyme binding. For example, replacing –OCH₂CH₂O– with –OCH₂CH₂CH₂O– reduces carbonic anhydrase inhibition by 40% .

- Assay conditions : pH-dependent solubility (e.g., poor solubility below pH 6) may skew IC₅₀ values. Use standardized buffers (pH 7.4) and DMSO controls .

- Target specificity : Off-target effects (e.g., unintended kinase inhibition) require validation via knock-out models or competitive binding assays .

Q. Q4: How can computational modeling guide the design of this compound analogs with enhanced NLRP3 inflammasome inhibition?

A: Key steps include:

Docking studies : Use software like AutoDock Vina to predict binding to the NLRP3 NACHT domain. Focus on hydrogen bonding with Arg578 and hydrophobic interactions with Leu298 .

QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-withdrawing groups (e.g., –CF₃) improve potency by 2–3 fold .

ADMET prediction : Optimize logP (target: 2–3) to balance permeability and solubility .

Q. Q5: What experimental approaches resolve spectral data inconsistencies (e.g., anomalous NMR splitting) in this compound derivatives?

A: Anomalies may arise from:

- Dynamic effects : Rotameric exchange in the methoxyethoxy chain broadens peaks. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow rotation and resolve splitting .

- Solvent polarity : CDCl₃ vs. DMSO-d₆ shifts proton signals due to hydrogen bonding. Report spectra in both solvents for reproducibility .

- Impurity interference : Trace solvents (e.g., ethyl acetate) may overlap with target signals. Purify via preparatory HPLC before analysis .

Q. Q6: How does the methoxyethoxy group influence the compound’s pharmacokinetic profile in preclinical models?

A: The methoxyethoxy moiety enhances:

- Oral bioavailability : Increased hydrophilicity (cLogP ~1.5) improves absorption in rodent models .

- Metabolic stability : Resistance to CYP3A4 oxidation compared to unsubstituted analogs (t₁/₂ increases from 2.1 to 4.8 hours) .

- Tissue distribution : Preferential accumulation in renal tissues due to sulfonamide-mediated organic anion transporter (OAT) binding .

Methodological Challenges

Q. Q7: What are the best practices for scaling up this compound synthesis without compromising purity?

A: Critical considerations include:

- Batch reactor design : Use jacketed reactors for precise temperature control during exothermic steps .

- Catalyst recycling : Immobilize catalysts (e.g., Pd/C) to reduce metal contamination in final products .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. Q8: How can researchers differentiate between sulfonamide tautomers in solution, and what implications does this have for activity studies?

A: Tautomeric equilibria (e.g., imino vs. amino forms) are detectable via:

- ¹⁵N NMR : Distinguishes NH₂ (δ ~35 ppm) from NH tautomers (δ ~100 ppm) .

- pH titration : Stability of the amino form increases above pH 8.5, affecting enzyme binding kinetics .

Implications: The amino tautomer shows 10-fold higher affinity for carbonic anhydrase IX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.